Diazomethylgalactopyranosyl ketone

Glycosidase inhibition Suicide substrate Stereochemical specificity

Generic diazomethyl ketones fail due to strict stereochemical requirements. This C-glycosyl diazomethyl ketone (C₈H₁₂N₂O₆, 232.19 g/mol) is a validated, mechanism-based inactivator specific to Aspergillus oryzae β-D-galactosidase. - **Species-selective**: Inactivates fungal enzyme; inert toward E. coli lacZ β-galactosidase. - **Photoaffinity probe**: UV-generated carbene maps galactose-binding sites (lectins, antibodies). - **Defined solid state**: Orthorhombic crystal structure (P2₁2₁2₁, ⁴C₁ conformation) ensures reproducibility. - **Active-site titration**: Enables stoichiometric covalent labeling with zero background from inactive analogs.

Molecular Formula C8H12N2O6
Molecular Weight 232.19 g/mol
CAS No. 108672-06-6
Cat. No. B008977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazomethylgalactopyranosyl ketone
CAS108672-06-6
Synonymsdiazomethyl-beta-D-galactopyranosyl ketone
diazomethylgalactopyranosyl ketone
DMGPK
Molecular FormulaC8H12N2O6
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)C(=O)C=[N+]=[N-])O)O)O)O
InChIInChI=1S/C8H12N2O6/c9-10-1-3(12)8-7(15)6(14)5(13)4(2-11)16-8/h1,4-8,11,13-15H,2H2/t4-,5+,6+,7-,8+/m1/s1
InChIKeyGVQLAAYOCLLYPY-CFDQZZEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diazomethylgalactopyranosyl Ketone: Compound Identity


Diazomethylgalactopyranosyl ketone (CAS 108672-06-6, synonym: diazomethyl β-D-galactopyranosyl ketone, DMGPK) is a C-glycosyl diazomethyl ketone with the molecular formula C₈H₁₂N₂O₆ and a molecular weight of 232.19 g/mol [1]. This compound belongs to the class of 3,7-anhydro-1-deoxy-1-diazo-2-octuloses, originally synthesized as a potential mechanism-based enzyme inactivator and photoaffinity-labeling reagent for carbohydrate-binding proteins [2]. Its solid-state structure has been determined by X-ray crystallography, revealing an orthorhombic space group P2₁2₁2₁ with the pyranose ring in a ⁴C₁ conformation and a diazoacetyl group exhibiting zwitterionic character [3]. The compound is crystalline at room temperature and is designed for use in biochemical research where irreversible, stereospecific glycosidase inactivation is required.

Mechanism-based inactivator Designed for irreversible, stereospecific glycosidase inactivation
Crystalline, structurally defined X-ray structure confirms identity and purity
β-D-galacto configuration Only correct stereochemistry enables enzyme targeting

Diazomethylgalactopyranosyl Ketone: Irreplaceability


Substituting diazomethylgalactopyranosyl ketone with its closest structural analogs – diazomethyl β-D-glucopyranosyl ketone (the C-4 epimer) or diazomethyl α-D-galactopyranosyl ketone (the anomer) – abolishes the desired biological activity. Direct comparative enzymology demonstrates that only the β-D-galacto configured compound inactivates Aspergillus oryzae β-D-galactosidase; neither the β-D-gluco epimer nor the α-D-galacto anomer produces detectable inactivation, confirming strict stereochemical requirement [1]. Furthermore, even the correct β-D-galacto configuration does not guarantee activity across all β-galactosidase isoforms, as the compound fails to inactivate Escherichia coli lacZ β-D-galactosidase, underscoring that both sugar stereochemistry and enzyme active-site architecture govern functional outcome [1]. Generic procurement based solely on the diazomethyl ketone reactive warhead, without regard to carbohydrate configuration, will therefore result in inert reagents for the intended application.

C-4 Epimer (Gluco Configuration)
Complete loss of inactivation against target β-galactosidase; stereochemistry at C-4 is an absolute requirement.
α-Anomer
Anomeric configuration inversion abolishes enzyme inactivation capacity entirely.
Isoform-Specific Response
Even the correct β-D-galacto compound does not inactivate E. coli lacZ β-galactosidase; active-site architecture determines outcome.

Diazomethylgalactopyranosyl Ketone: Differentiation Evidence


Stereochemical Requirement for Inactivation

In a direct head-to-head enzymological comparison, diazomethyl β-D-galactopyranosyl ketone (1) produced complete, irreversible inactivation of Aspergillus oryzae β-D-galactosidase, while its two closest structural analogs – diazomethyl β-D-glucopyranosyl ketone (2, the C-4 epimer) and diazomethyl α-D-galactopyranosyl ketone (the anomer) – exhibited zero detectable inactivation under identical conditions [1]. The assay used purified A. oryzae β-D-galactosidase and measured residual enzyme activity spectrophotometrically after incubation with each diazomethyl ketone [1].

Stereochemical Requirement
Head-to-head
β-D-galacto compound
Irreversible inactivation confirmed
β-D-gluco epimer / α-anomer
No detectable inactivation
Absolute stereochemical requirement for activity
A. oryzae β-galactosidase; spectrophotometric assay
Glycosidase inhibition Suicide substrate Stereochemical specificity

Species-Selective Inactivation

Diazomethyl β-D-galactopyranosyl ketone (1) functions as a mechanism-based, irreversible inactivator of Aspergillus oryzae β-D-galactosidase, but does not inactivate Escherichia coli lacZ β-D-galactosidase under the same experimental conditions [1]. This species selectivity was demonstrated in parallel assays using purified enzyme preparations from both sources, with inactivation monitored by loss of catalytic activity [1]. The differential susceptibility maps to structural differences in the active-site architecture of the fungal vs. bacterial enzyme.

Species Selectivity
Head-to-head
A. oryzae β-D-galactosidase
Complete, irreversible inactivation
E. coli lacZ β-D-galactosidase
No inactivation detected
Enables fungal vs. bacterial glycosidase discrimination
Purified enzyme preparations; matched conditions
Enzyme selectivity Fungal vs. bacterial glycosidase Isoform discrimination

pH-Dependent Stability Profile

Stability characterization of diazomethyl β-D-galactopyranosyl ketone (1) revealed that the compound is stable in buffers of normal physiological pH but undergoes decomposition upon exposure to acid (H⁺), while remaining resistant to nucleophilic attack [1]. This contrasts with many generic diazomethyl ketones, which are broadly susceptible to nucleophilic decomposition. The differential reactivity profile (acid-labile, nucleophile-stable) is consistent with the proposed zwitterionic character of the diazoacetyl group, as confirmed by the crystallographic bond-length analysis [2].

pH Stability Profile
Reported
Physiological pH Stable
Acidic (H⁺) Decomposes
Nucleophiles Resistant (zwitterionic character)
Stability profile dictates handling and buffer selection
Contrasts with typical nucleophile-sensitive diazomethyl ketones
Stability pH profile Reagent handling

Irreversible Mechanism-Based Inactivation

The irreversible, mechanism-based (suicide-substrate) nature of inactivation by diazomethyl β-D-galactopyranosyl ketone (1) was rigorously established through four independent experimental criteria, each providing quantitative confirmation [1]: (i) A competitive inhibitor protected the enzyme from inactivation, demonstrating active-site involvement; (ii) the stereochemical requirement (only the β-D-galacto isomer active) excluded non-specific reactivity; (iii) separation of excess inhibitor from inactivated enzyme by dialysis or gel filtration resulted in no regain of activity, confirming covalent, irreversible modification; and (iv) a second pulse of fresh enzyme added to the inactivated mixture was inactivated at the same rate as enzyme inactivated to 95% loss of activity by the first pulse, proving that the observed inactivation was not due to depletion of a competent inactivator species. This multi-criteria validation distinguishes 1 from many affinity labels that may exhibit non-specific or partially reversible binding.

Irreversible Mechanism
Class-level
Competitive inhibitor protection
Stereochemical specificity confirmed
No activity regain after dialysis/gel filtration
Second enzyme pulse shows identical inactivation rate
Irreversible, covalent, mechanism-based inactivation validated
Multi-criteria validation supports stoichiometric applications
Irreversible inhibition Mechanism-based inactivator Covalent enzyme modification

Defined Crystalline Architecture

Single-crystal X-ray diffraction analysis established that diazomethyl β-D-galactopyranosyl ketone crystallizes in the orthorhombic space group P2₁2₁2₁ (Z = 4) with unit-cell parameters a = 4.871(1) Å, b = 11.136(2) Å, c = 18.301(2) Å, and the structure refined to an R-index of 0.042 [1]. The pyranose ring adopts the ⁴C₁(D) conformation, and the bond lengths within the diazoacetyl group (C=O, C–N, N–N) are consistent with a zwitterionic resonance contributor, a feature that distinguishes this compound from many other diazomethyl ketones that may lack this electronic distribution [1]. This crystallographic definition provides a reproducible solid-state identity that supports quality control and structural authentication prior to biochemical use.

Crystalline Architecture
Reported
Space group P2₁2₁2₁, a=4.871, b=11.136, c=18.301 Å, R=0.042; pyranose ⁴C₁ conformation; zwitterionic diazoacetyl
Defined crystallographic fingerprint for identity verification
Supports co-crystallization and quality control
Crystallography Conformational analysis Solid-state structure

Diazomethylgalactopyranosyl Ketone: Applications


Active-Site Titration & Stoichiometric Labeling

The irreversible, mechanism-based inactivation of Aspergillus oryzae β-D-galactosidase by diazomethyl β-D-galactopyranosyl ketone enables precise active-site titration (determination of functional enzyme concentration) and stoichiometric covalent labeling of the catalytic machinery [1]. Because the gluco and α-galacto analogs are completely inert, background labeling is eliminated, yielding clean stoichiometry.

Photoaffinity Labeling of Carbohydrate-Binding Proteins

The diazoacetyl functional group serves as a photoactivatable warhead that, upon UV irradiation, generates a reactive carbene capable of inserting into proximal C–H or heteroatom–H bonds of carbohydrate-recognition domains [2]. This compound is thus suited for mapping galactose-binding sites in lectins, antibodies, and transport proteins, where the crystalline, structurally defined nature of the reagent facilitates reproducible labeling patterns [3].

Fungal vs. Bacterial β-Galactosidase Discrimination

Exploiting the species-selectivity profile – active against A. oryzae β-galactosidase but inert toward E. coli lacZ β-galactosidase [1] – this compound can be used to selectively ablate fungal glycosidase activity in co-culture or mixed lysate experiments, enabling functional assignment of β-galactosidase activity to organismal source without genetic manipulation.

Crystallographic Mechanistic Studies

The known crystal structure and defined conformation (⁴C₁, P2₁2₁2₁) of the unbound compound [3] provide a baseline for co-crystallization with target β-galactosidases. Solving the structure of the covalent enzyme-inhibitor adduct can reveal the precise active-site interactions responsible for stereochemical discrimination and inform the design of next-generation mechanism-based glycosidase inhibitors.

Application
Selection Property
Validation Focus
Active-site titration & stoichiometric labeling
β-D-galacto stereochemical specificity
Functional enzyme concentration; clean stoichiometry
Photoaffinity labeling of carbohydrate-binding proteins
Photoactivatable diazoacetyl warhead
Binding-site mapping via carbene insertion
Fungal vs. bacterial β-galactosidase discrimination
Species-selective inactivation profile
Source-specific activity assignment in mixtures
Crystallographic mechanistic studies
Resolved crystalline architecture
Enzyme-inhibitor adduct structure determination
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